molecular formula C7H6ClN3 B2457509 1-Azido-2-(chloromethyl)benzene CAS No. 120692-81-1

1-Azido-2-(chloromethyl)benzene

Cat. No.: B2457509
CAS No.: 120692-81-1
M. Wt: 167.6
InChI Key: MOVOUDHUOLTHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactivity with Phosphines

    • The reaction of 1-azido-(2-halogenomethyl)benzene with phosphines yields diverse products, varying with the nature of the halogen, phosphine, and solvent. For example, trialkylphosphines produce aminophosphonium substituted by a zwitterionic indazole, while PPh3 reacts differently under varying conditions, leading to the formation of iminophosphorane-phosphonium adducts or bicyclic products in different solvents (Tannoux et al., 2020).
  • Synthesis of Quinolines

    • A method for synthesizing substituted quinolines via electrophilic cyclization has been developed, involving the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene. This process efficiently produces quinolines in good to high yields, highlighting the compound's potential in synthetic organic chemistry (Huo et al., 2010).
  • Inhibition of HIV-1 Replication

    • While not directly involving 1-Azido-2-(chloromethyl)benzene, a related compound, 3′-azido-2′,3′-dideoxythymidine (AZT), has been found to inhibit HIV-1 replication in vitro. This demonstrates the potential of azido compounds in antiviral research (Pauwels et al., 1990).
  • Polymer Synthesis

    • This compound derivatives have been used in the synthesis of polymers. For example, the polymerization of 2-methylpropene initiated by a system involving a similar azido compound resulted in poly(2-methylpropene) with various terminal functions, showing the compound's utility in polymer chemistry (Rajabalitabar et al., 1995).
  • Photochemical Studies

    • The compound has been studied in various photochemical processes. For instance, photolysis of 2-azido-4-thiochromanone 1,1-dioxide leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide, demonstrating the azido group's role in photochemical rearrangements (Still et al., 1980).
  • Synthesis of Triazole Derivatives

    • The synthesis of new 1,2,3-triazole derivatives from azidomethylbenzene demonstrates the application in creating compounds with potential inhibitory activity against acidic corrosion of steels, showcasing its utility in materials science (Negrón-Silva et al., 2013).
  • Synthesis of Tetrazole Derivatives

    • The compound has been used in the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) benzene under microwave irradiation, indicating its role in efficient and novel synthetic routes (Yu-huan, 2012).

Mechanism of Action

Target of Action

1-Azido-2-(chloromethyl)benzene (ACB) is a chemical compound that belongs to the family of organic azides

Mode of Action

The mode of action of ACB involves its participation in 1,3-dipolar cycloaddition reactions, particularly with terminal alkynes . This reaction leads to the formation of 1,5-disubstituted 1,2,3-triazole derivatives . The azide group in ACB provides the necessary dipole for the cycloaddition reaction .

Biochemical Pathways

The biochemical pathways affected by ACB are primarily related to the synthesis of 1,2,3-triazole derivatives . These derivatives have various applications in medicinal chemistry and drug discovery due to their unique structural and chemical properties .

Result of Action

The result of ACB’s action is the formation of 1,5-disubstituted 1,2,3-triazole derivatives . These derivatives can exhibit a wide range of biological activities, making them valuable tools in various areas of research and development .

Action Environment

The action of ACB can be influenced by various environmental factors. For instance, the 1,3-dipolar cycloaddition reactions in which ACB participates are typically carried out under a nitrogen atmosphere using standard Schlenk techniques . The choice of solvent can also impact the reaction, with common options including toluene, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), 1,2-dichloroethane (DCE), and acetonitrile (CH3CN) .

Properties

IUPAC Name

1-azido-2-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOUDHUOLTHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.